![molecular formula C10H13NO2 B1601150 Phenacetin-ethoxy-1-13C CAS No. 72156-72-0](/img/structure/B1601150.png)
Phenacetin-ethoxy-1-13C
Overview
Description
Phenacetin-ethoxy-1-13C (PE-13C) is a synthetic compound that has been used in numerous scientific research applications. It is a derivative of phenacetin, an analgesic drug that has been used since the late 19th century. PE-13C has been used in various laboratory experiments and studies to gain insight into the biochemical and physiological effects of phenacetin.
Scientific Research Applications
Chemical Research
Phenacetin-ethoxy-1-13C is used in chemical research due to its unique properties. Its linear formula is CH3CONHC6H4O13CH2CH3 .
Clinical Mass Spectrometry
Phenacetin-ethoxy-1-13C is used in clinical mass spectrometry . Mass spectrometry is a powerful analytical technique used to quantify known materials, to identify unknown compounds within a sample, and to elucidate the structure and chemical properties of different molecules.
Metabolism Studies
This compound is used in metabolism studies . Metabolism is the set of life-sustaining chemical reactions in organisms. The study of these reactions reveals how the body uses food to fuel its activities and growth.
Metabolomics
Phenacetin-ethoxy-1-13C is used in metabolomics . Metabolomics is the scientific study of chemical processes involving metabolites, the small molecule intermediates and products of metabolism.
Biomarker for CYP 2E 1 Isoform Activity
Phenacetin is recognized as a biomarker of CYP 2E 1 isoform activity . This means it can be used to measure the activity of this specific enzyme in the body.
Drug Development and Testing
Phenacetin-ethoxy-1-13C can be used in drug development and testing. Its properties make it a useful compound in the development of new drugs and in the testing of existing ones .
Mechanism of Action
Target of Action
Phenacetin-ethoxy-1-13C is a derivative of phenacetin, a compound that has been used as an analgesic and antipyretic . The primary target of phenacetin and its derivatives is the cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins . Prostaglandins are lipid compounds that have diverse roles in the body, including mediating inflammation and pain.
Mode of Action
Phenacetin-ethoxy-1-13C, like phenacetin, inhibits the activity of the COX enzymes, thereby reducing the production of prostaglandins This results in decreased perception of pain and reduction of fever
Biochemical Pathways
The action of Phenacetin-ethoxy-1-13C affects the arachidonic acid pathway. By inhibiting COX enzymes, it prevents the conversion of arachidonic acid to prostaglandin H2, the precursor of other prostaglandins and thromboxanes. These molecules are involved in pain, fever, inflammation, and blood clotting. Therefore, the inhibition of this pathway leads to reduced pain and fever .
Pharmacokinetics
Phenacetin, the parent compound, is known to be well absorbed from the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver (primarily by n-hydroxylation and conjugation), and excreted in the urine . The presence of the carbon-13 label in Phenacetin-ethoxy-1-13C may allow for more precise tracking of these processes.
Result of Action
The molecular and cellular effects of Phenacetin-ethoxy-1-13C action would be a decrease in the production of prostaglandins, leading to a reduction in pain and fever. At the cellular level, this could involve decreased activity of COX enzymes and reduced signaling through prostaglandin receptors .
Action Environment
The action, efficacy, and stability of Phenacetin-ethoxy-1-13C can be influenced by various environmental factors. These could include the pH of the environment, the presence of other drugs or substances that can interact with Phenacetin-ethoxy-1-13C, and individual variations in drug metabolism and excretion. For example, conditions that alter liver function could impact the metabolism and hence the efficacy of Phenacetin-ethoxy-1-13C .
properties
IUPAC Name |
N-(4-(113C)ethoxyphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-3-13-10-6-4-9(5-7-10)11-8(2)12/h4-7H,3H2,1-2H3,(H,11,12)/i3+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJSUEIXXCENMM-LBPDFUHNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[13CH2]OC1=CC=C(C=C1)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10483603 | |
Record name | Phenacetin-ethoxy-1-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10483603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
72156-72-0 | |
Record name | Phenacetin-ethoxy-1-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10483603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 72156-72-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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